N-[4-[4-[[4-[[4-(4-acetamidophenyl)sulfonylphenyl]iminomethyl]phenyl]methylideneamino]phenyl]sulfonylphenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[4-[[4-[[4-(4-acetamidophenyl)sulfonylphenyl]iminomethyl]phenyl]methylideneamino]phenyl]sulfonylphenyl]acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple functional groups, including acetamide and sulfonyl groups, which contribute to its diverse reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-[[4-[[4-(4-acetamidophenyl)sulfonylphenyl]iminomethyl]phenyl]methylideneamino]phenyl]sulfonylphenyl]acetamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-acetamidobenzenesulfonyl chloride and 4-aminobenzaldehyde, followed by further reactions to introduce the iminomethyl and sulfonyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-[[4-[[4-(4-acetamidophenyl)sulfonylphenyl]iminomethyl]phenyl]methylideneamino]phenyl]sulfonylphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the iminomethyl group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted aromatic compounds. These products retain the core structure of the original compound while introducing new functional groups .
Scientific Research Applications
N-[4-[4-[[4-[[4-(4-acetamidophenyl)sulfonylphenyl]iminomethyl]phenyl]methylideneamino]phenyl]sulfonylphenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its therapeutic potential, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-[4-[4-[[4-[[4-(4-acetamidophenyl)sulfonylphenyl]iminomethyl]phenyl]methylideneamino]phenyl]sulfonylphenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl and iminomethyl groups play a crucial role in binding to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-4,4’-diaminodiphenylsulfone: Shares similar structural features but lacks the iminomethyl group.
Acetyldapsone: Another related compound with similar applications in medicine and research.
Monoacetyldapsone: A simpler derivative with fewer functional groups
Uniqueness
N-[4-[4-[[4-[[4-(4-acetamidophenyl)sulfonylphenyl]iminomethyl]phenyl]methylideneamino]phenyl]sulfonylphenyl]acetamide stands out due to its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
13010-27-0 |
---|---|
Molecular Formula |
C36H30N4O6S2 |
Molecular Weight |
678.8 g/mol |
IUPAC Name |
N-[4-[4-[[4-[[4-(4-acetamidophenyl)sulfonylphenyl]iminomethyl]phenyl]methylideneamino]phenyl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C36H30N4O6S2/c1-25(41)39-31-11-19-35(20-12-31)47(43,44)33-15-7-29(8-16-33)37-23-27-3-5-28(6-4-27)24-38-30-9-17-34(18-10-30)48(45,46)36-21-13-32(14-22-36)40-26(2)42/h3-24H,1-2H3,(H,39,41)(H,40,42) |
InChI Key |
WQSXBRMULBGQPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N=CC3=CC=C(C=C3)C=NC4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.